Methyl 4-carbamoylbenzoate
Overview
Description
Methyl 4-carbamoylbenzoate is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, specifically a methyl ester of 4-carbamoylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-carbamoylbenzoate can be synthesized through several methods. One common route involves the chlorination of methyl-4-formylbenzoate to produce methyl-4-chloroformylbenzoate, which is then amidated to yield this compound . The reaction conditions typically involve the use of chlorinating agents and amine sources under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and amidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoylbenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-carbamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which methyl 4-carbamoylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although the exact mechanisms are still under investigation. The compound’s effects are thought to be mediated through its ability to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-carbamoylbenzoate can be compared with other similar compounds, such as:
- Methyl benzoate
- Methyl 4-aminobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
What sets this compound apart from these similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
methyl 4-carbamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOYLCGOYSPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344345 | |
Record name | methyl 4-carbamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6757-31-9 | |
Record name | methyl 4-carbamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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